molecular formula C17H24N4O4S2 B5884090 N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No. B5884090
M. Wt: 412.5 g/mol
InChI Key: NCDPBHPZFCJECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CPT-11, is a potent anticancer drug that has been used in the treatment of various types of cancer. It is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase.

Mechanism of Action

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide exerts its anticancer activity by inhibiting the enzyme topoisomerase I, which is involved in DNA replication and repair. N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide binds to the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strands, and leading to the formation of DNA breaks. This ultimately results in cell death.
Biochemical and Physiological Effects:
N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, inhibit angiogenesis, and modulate the immune system. N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has also been shown to have neurotoxic effects, which limit its use in some patients.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is a potent anticancer drug that has been extensively studied in preclinical and clinical settings. Its use in lab experiments allows for the evaluation of its anticancer activity and potential use in combination therapy with other anticancer drugs. However, the neurotoxic effects of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide limit its use in some experiments, and the synthesis of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is complex and time-consuming.

Future Directions

For the study of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide include the development of new analogs and the evaluation of its use in combination therapy with other anticancer drugs.

Synthesis Methods

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is synthesized from camptothecin, a natural product that was first isolated from the bark of the Chinese tree Camptotheca acuminata. The synthesis of N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide involves several steps, including protection of the hydroxyl group at position 10 of camptothecin, reaction with cyclohexyl isocyanate, sulfonation of the nitro group at position 7, and reaction with piperazinecarbothioamide. The final product is obtained after deprotection of the hydroxyl group.

Scientific Research Applications

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its anticancer activity. It has been used in the treatment of various types of cancer, including colorectal cancer, lung cancer, and ovarian cancer. N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has also been studied for its potential use in combination therapy with other anticancer drugs.

properties

IUPAC Name

N-cyclohexyl-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S2/c22-21(23)15-6-8-16(9-7-15)27(24,25)20-12-10-19(11-13-20)17(26)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPBHPZFCJECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine-1-carbothioamide

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